molecular formula C7H6ClN3S B13681261 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine

6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine

Cat. No.: B13681261
M. Wt: 199.66 g/mol
InChI Key: XQOBBEBFRODAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes a chlorine atom at the 6th position and a methylthio group at the 8th position. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-6-chloropyridazine with methylthiolating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, bases like potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the IL-17A pathway, which plays a crucial role in inflammatory responses. By inhibiting this pathway, the compound can potentially reduce inflammation and alleviate symptoms of autoimmune diseases .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the IL-17A pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

6-chloro-8-methylsulfanylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6ClN3S/c1-12-5-4-6(8)10-11-3-2-9-7(5)11/h2-4H,1H3

InChI Key

XQOBBEBFRODAKO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NN2C1=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.